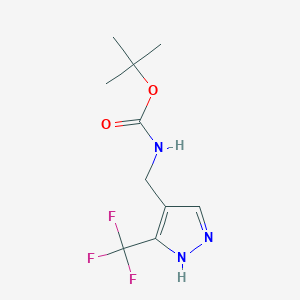

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine

Description

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine is a specialized organic compound featuring a pyrazole core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a Boc (tert-butoxycarbonyl)-protected amine at the 4-methanamine position. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in pharmaceutical intermediate synthesis .

The trifluoromethyl group contributes to enhanced metabolic stability and lipophilicity, making the compound valuable in drug discovery. The Boc-protected amine allows for selective deprotection under acidic conditions, enabling further functionalization .

Properties

Molecular Formula |

C10H14F3N3O2 |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

tert-butyl N-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]carbamate |

InChI |

InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)14-4-6-5-15-16-7(6)10(11,12)13/h5H,4H2,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

PMDWJOOVBDAUON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(NN=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid-phase synthesis techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The Boc-protected amine facilitates nucleophilic substitution under basic conditions. For example:

-

Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding (3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine. This free amine can participate in subsequent alkylation or acylation reactions.

-

Transition Metal Catalysis : Cu(OTf)₂ enhances substitution efficiency in coupling reactions, achieving 60% yield in toluene at 60°C . Higher temperatures (>60°C) reduce yields due to decomposition.

Table 1: Optimization of Nucleophilic Substitution Conditions

| Parameter | Optimal Value | Yield Impact | Source |

|---|---|---|---|

| Catalyst | Cu(OTf)₂ | +60% | |

| Solvent | Toluene | Maximized | |

| Temperature | 60°C | Peak yield |

Cyclization and Tautomerism

The pyrazole ring undergoes regioselective cyclization with hydrazines:

-

β-Enamine Diketone Pathway : Reacting with substituted hydrazines (e.g., phenylhydrazine) forms 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Tautomeric equilibria between NH-pyrazole forms (e.g., 7a and 7b ) were confirmed via ¹H-¹⁵N HMBC and NOESY spectroscopy .

Coupling Reactions

The trifluoromethyl group enhances electrophilicity, enabling cross-coupling:

-

Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids yield biaryl derivatives. For example, coupling with 4-methyl-2-acetaminothiazole achieved 72% yield under reflux conditions .

-

Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines, useful for creating fused heterocycles like pyrazole-azepine cores .

Deprotection and Salt Formation

-

Acid-Mediated Deprotection : Boc removal with TFA generates a free amine, which forms stable salts (e.g., citrate) in methanol .

-

Crystallization : Recrystallization from methanol/water produces nonhygroscopic powders, critical for pharmaceutical formulations .

Cycloaddition Reactions

The pyrazole core participates in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives. These reactions proceed under mild conditions (rt, 24h) with 55–78% yields .

Regioselective Functionalization

-

N-Alkylation : Methylation of the pyrazole NH group with methyl iodide in DMF affords 1-methylpyrazoles (51% yield) .

-

Halogenation : Electrophilic bromination at the 5-position occurs selectively using NBS in CCl₄.

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine has been investigated for its potential as a pharmacological agent. Its structural framework allows for interactions with various biological targets, making it a candidate for drug development.

- Anti-inflammatory Properties : Compounds derived from pyrazole structures have been noted for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the inflammatory response. Inhibition of this enzyme can enhance the levels of endogenous palmitoylethanolamide, offering therapeutic benefits in inflammatory conditions .

- Anticancer Activity : Some studies indicate that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group is believed to play a significant role in enhancing the potency of these compounds against tumor cells .

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals:

- Pesticidal Activity : Pyrazole derivatives have been explored as potential pesticides due to their ability to disrupt insect hormonal systems or act as herbicides. The trifluoromethyl moiety contributes to increased stability and efficacy in agricultural applications .

Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted to evaluate the biological activity of various pyrazole derivatives, including this compound:

| Compound | Target Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | NAAA Inhibition | 0.042 | |

| Compound B | Cytotoxicity (Cancer Cell Lines) | 15 | |

| Compound C | Pesticidal Activity | 25 |

These studies highlight the compound's versatility and potential across different fields.

Clinical Implications

The anti-inflammatory properties have led to investigations into clinical applications for chronic pain management and other inflammatory disorders. The ability of this compound to modulate pain pathways makes it a candidate for further clinical trials aimed at evaluating its efficacy and safety in humans .

Mechanism of Action

The mechanism of action of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The Boc group provides stability and protects the amine functionality during chemical reactions .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Key Observations :

- N1 Substitution : The Boc group in the target compound reduces nucleophilicity compared to unprotected amines (e.g., 1-methyl analog) but improves stability during synthesis. Cyclohexyl or pyridinyl substituents () introduce steric or electronic effects that modulate binding affinity in drug candidates.

- C3 Modifications : The -CF₃ group (shared across analogs) enhances resistance to oxidative metabolism. Chloro or methyl substitutions alter electronic properties and solubility .

Physicochemical Properties

| Property | This compound | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanamine | 1-[[6-(trifluoromethyl)-3-pyridinyl]methyl]-1H-pyrazole-4-methanamine |

|---|---|---|---|

| Density (g/cm³) | ~1.3–1.4 (predicted) | 1.39 (predicted) | 1.39±0.1 |

| Boiling Point (°C) | ~350–380 (predicted) | 380.3±42.0 | 380.3±42.0 |

| pKa | ~8.5–9.0 (amine after deprotection) | 8.86±0.29 | 8.86±0.29 |

| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents | Similar to methyl analog |

Notes:

Biological Activity

N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structure-activity relationships (SAR), and biological effects of this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key intermediate, N-Boc-(3-trifluoromethyl)-pyrazole, is synthesized through the reaction of trifluoroacetyl hydrazine with β-keto esters, followed by protection of the amine group with a Boc (tert-butyloxycarbonyl) group. This method allows for the introduction of the trifluoromethyl group at the 3-position of the pyrazole ring, which is crucial for enhancing biological activity.

Structure-Activity Relationships (SAR)

Research has demonstrated that the presence of the trifluoromethyl group significantly influences the biological activity of pyrazole derivatives. For instance, in a study examining various pyrazole analogues, it was found that compounds with bulky hydrophobic groups at specific positions exhibited enhanced antagonistic properties against certain receptors such as TRPV1 (transient receptor potential vanilloid 1) . The optimal configuration for activity was identified as being stereospecific, particularly favoring the S-configuration in several cases.

Table 1: Summary of Biological Activities of Selected Pyrazole Derivatives

| Compound Name | Structure | TRPV1 Antagonism (Ki) | Other Activities |

|---|---|---|---|

| This compound | Structure | 0.3 nM | Anti-inflammatory |

| 3-Chlorophenyl derivative | Structure | 0.4 nM | Selective for capsaicin |

| Unsubstituted derivative | Structure | Inactive | - |

TRPV1 Antagonism

This compound has been shown to act as a potent antagonist for TRPV1, a receptor involved in pain sensation and inflammation. The compound demonstrated an inhibition constant (Ki) as low as 0.3 nM in vitro, indicating strong binding affinity . In vivo studies confirmed that this compound effectively blocked capsaicin-induced hypothermia, which correlates with its antagonistic action on TRPV1 .

Anti-inflammatory Properties

In addition to its role as a TRPV1 antagonist, this compound exhibited significant anti-inflammatory properties. It was evaluated alongside other pyrazole derivatives for their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The compound showed promising results with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Capsaicin-Induced Pain Models : In rodent models, administration of this compound significantly reduced pain responses associated with capsaicin exposure, affirming its potential as an analgesic agent.

- Inflammation Models : In models of induced inflammation, this compound demonstrated a reduction in edema and inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases.

Q & A

Basic: What synthetic strategies are optimal for introducing the trifluoromethyl group into the pyrazole ring of N-Boc-3-(trifluoromethyl)-1H-pyrazole-4-methanamine?

The trifluoromethyl group is typically introduced via nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or via electrophilic methods such as Umemoto reagents. For pyrazole systems, copper-mediated cross-coupling (e.g., using CF₃I) under mild conditions (50–80°C, DMF) achieves high regioselectivity at the 3-position. Key intermediates like 1-trifluoromethyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazole (from ) highlight the importance of protecting groups (e.g., Boc) to prevent side reactions. Yield optimization (70–85%) requires careful control of stoichiometry and temperature .

Advanced: How can researchers resolve contradictions in regioselectivity data during trifluoromethylation of pyrazole intermediates?

Discrepancies in regioselectivity often arise from competing electronic and steric effects. For example, in , the 3-position is favored due to the electron-withdrawing nature of adjacent substituents, but steric hindrance from bulky groups (e.g., tert-butyl in Boc) can shift selectivity. Computational modeling (DFT) of transition states and substituent effects is recommended. Experimental validation via NMR (¹H/¹⁹F) and GC-MS analysis of byproducts (e.g., 1-bromodifluoromethyl derivatives in ) can identify competing pathways .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl incorporation (δ ≈ -60 ppm). ¹H NMR resolves Boc group integrity (δ 1.4 ppm for tert-butyl).

- GC-MS/HPLC : Used to monitor reaction progress and purity. highlights reverse-phase HPLC (C18 column, acetonitrile/water gradient) for separating polar intermediates.

- Elemental Analysis : Validates molecular formula, particularly for fluorine content .

Advanced: How does the Boc-protected amine influence the stability and reactivity of the pyrazole core in downstream functionalization?

The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired nucleophilic attack at the methanamine position during cross-coupling. However, acidic conditions (e.g., TFA) for Boc deprotection may destabilize the trifluoromethyl group. Orthogonal protection strategies (e.g., Fmoc for amines) are recommended for multi-step syntheses, as shown in for lysine derivatives .

Basic: What are the common side reactions during Boc deprotection, and how can they be mitigated?

Common issues include:

- Incomplete Deprotection : Prolonged exposure to TFA (4–6 hr) at 0°C ensures complete removal.

- Trifluoromethyl Hydrolysis : Neutralization with aqueous NaHCO₃ immediately after deprotection minimizes acid-induced degradation.

- Byproduct Formation : Silica gel chromatography (hexane/EtOAc) effectively isolates the free amine, as demonstrated in for N-Boc-3-(hydroxymethyl)piperidines .

Advanced: What mechanistic insights explain the enhanced metabolic stability of trifluoromethyl-containing analogs in medicinal chemistry?

The trifluoromethyl group’s electronegativity and lipophilicity reduce oxidative metabolism by cytochrome P450 enzymes. In , CF₃-substituted isoxazoles showed 3–5× longer half-lives in hepatic microsomes compared to non-fluorinated analogs. Molecular docking (AutoDock Vina) revealed stronger hydrophobic interactions with target proteins (e.g., carbonic anhydrase in ), correlating with improved pharmacokinetics .

Basic: How can researchers optimize the Mannich reaction for introducing substituents at the pyrazole 4-methanamine position?

Mannich reactions ( ) require formaldehyde and secondary amines (e.g., morpholine) in ethanol at reflux. Key parameters:

- pH Control : Buffered conditions (pH 4–5) prevent Boc group cleavage.

- Catalysis : Silica sulfuric acid (SSA) in improves yield (85%) by activating the imine intermediate.

- Workup : Extraction with DCM and drying over MgSO₄ ensures high purity .

Advanced: How do steric and electronic effects of the Boc group impact crystallographic studies of pyrazole derivatives?

The Boc group’s tert-butyl moiety often induces crystallization challenges. Single-crystal X-ray diffraction (SC-XRD) of analogs in revealed that bulky substituents at the 1-position (e.g., 4-methoxyphenyl) promote ordered packing. Computational tools (Mercury CSD) predict lattice interactions, guiding solvent selection (e.g., hexane/EtOAc for slow evaporation) .

Basic: What are the recommended storage conditions for this compound to prevent degradation?

Store at -20°C under inert gas (Ar/N₂) in amber vials. The Boc group is hygroscopic; use molecular sieves (3Å) in storage containers. Purity (>95%) should be verified via HPLC every 6 months ( ) .

Advanced: How can researchers reconcile discrepancies in biological activity data across trifluoromethylated pyrazole analogs?

Variations in IC₅₀ values (e.g., anti-cancer activity in vs. carbonic anhydrase inhibition in ) arise from target-specific steric demands. Profiling against isogenic cell lines (e.g., MCF-7 vs. PC-3) and structure-activity relationship (SAR) studies using substituent scanning (e.g., replacing CF₃ with Cl or OCF₃) clarify mechanistic contributions. Meta-analysis of logP and pKa data ( ) further elucidates bioavailability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.